2-(Hydroxymethyl)cyclopentanone

概要

説明

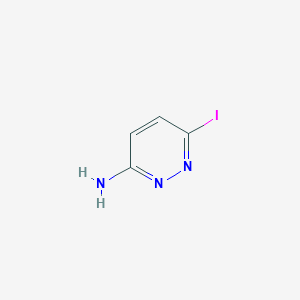

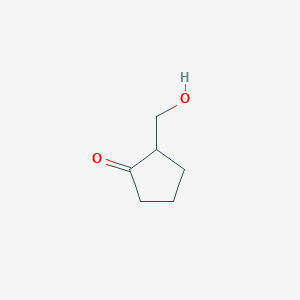

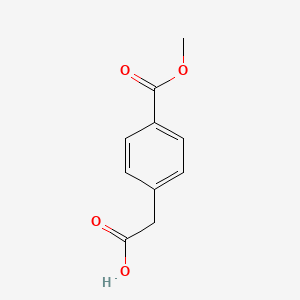

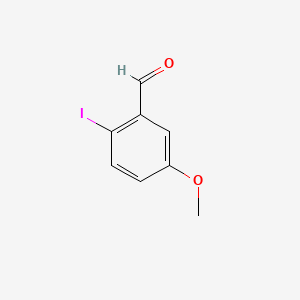

“2-(Hydroxymethyl)cyclopentanone” is a chemical compound with the molecular formula C6H10O2 . It is a derivative of cyclopentanone, a cyclic ketone, with a hydroxymethyl group attached .

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)cyclopentanone can be achieved through the Morita-Baylis-Hillman reaction of 2-cyclopenten-1-one with 1.2 equivalents of formalin . This reaction is catalyzed by tributylphosphine or dimethylphenylphosphine and results in an excellent yield . The efficiency of the reaction is strongly dependent on the solvent system .

Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)cyclopentanone consists of a five-membered ring (cyclopentanone) with a hydroxymethyl group attached . The compound has a molecular weight of 114.142 Da .

Chemical Reactions Analysis

The transformation of biomass-derived furfurals to cyclopentanones, such as 2-(Hydroxymethyl)cyclopentanone, has been a subject of research . This process involves the hydrogenative ring rearrangement of furfurals to cyclopentanones under catalytic hydrogenation conditions .

Physical And Chemical Properties Analysis

2-(Hydroxymethyl)cyclopentanone has a density of 1.1±0.1 g/cm3, a boiling point of 221.8±13.0 °C at 760 mmHg, and a flash point of 89.2±12.4 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .

科学的研究の応用

Biomass-Derived Chemical Building Blocks

2-(Hydroxymethyl)cyclopentanone: is a valuable intermediate in transforming biomass-derived furfurals into cyclic compounds. This process is crucial for creating oxygen-containing chemicals that can replace traditional petroleum-based products. The compound serves as a platform for synthesizing various fine chemicals, such as furan alcohols and furancarboxylic acids .

Catalysis in Hydrogenative Rearrangement

In the field of catalysis, 2-(Hydroxymethyl)cyclopentanone plays a role in the hydrogenative rearrangement of furfurals to C5 cyclic compounds. This reaction is facilitated by bifunctional catalysts that combine metal and acid sites, leading to the efficient production of cyclopentanones and cyclopentanols, which are valuable in various industrial applications .

Green Chemistry and Sustainable Processes

The compound is integral to green chemistry initiatives, where it’s used to develop processes that are not only economically viable but also environmentally friendly. It’s part of a broader effort to reduce reliance on fossil fuels by utilizing renewable resources like biomass for chemical production .

Development of Heterogeneous Catalysts

Research into 2-(Hydroxymethyl)cyclopentanone has contributed to the development of efficient, inexpensive, and recyclable heterogeneous catalysts. These catalysts are designed to operate under mild conditions while providing high yields, which is essential for scalable and sustainable chemical processes .

Synthesis of Petrochemical Intermediates

As a crucial petrochemical intermediate, 2-(Hydroxymethyl)cyclopentanone is used for synthesizing a diverse range of compounds with significant commercial prospects. Its role in the catalytic conversion of biomass-derived furfurals to cyclopentanones underscores its importance in the petrochemical industry .

Morita-Baylis-Hillman Reactions

This compound is also employed in Morita-Baylis-Hillman reactions, which are useful for creating carbon-carbon bonds in organic synthesis. It can be synthesized efficiently through these reactions, showcasing its versatility in synthetic organic chemistry .

作用機序

Target of Action

It is known to be a derivative of cyclopentanone, which is a crucial petrochemical intermediate used for synthesizing a diverse range of compounds with immense commercial prospects .

Mode of Action

It is known that the compound can be produced through the morita-baylis-hillman reaction of 2-cyclopenten-1-one with 12 equivalents of formalin . This reaction is catalyzed by tributylphosphine or dimethylphenylphosphine .

Biochemical Pathways

It is known that furfural (ff) and 5-(hydroxymethyl)furfural (hmf), which are well-recognized biomass-derived chemical building blocks, can be converted to cyclopentanones and their derivatives . The hydrogenative ring rearrangement of FF to cyclopentanone in an aqueous medium under catalytic hydrogenation conditions was first reported in 2012 .

Result of Action

It is known that the compound can be produced in an excellent yield through the morita-baylis-hillman reaction .

Action Environment

It is known that the efficiency of the morita-baylis-hillman reaction, which produces 2-(hydroxymethyl)cyclopentanone, is strongly dependent on the solvent system .

Safety and Hazards

将来の方向性

Research on the transformation of biomass-derived furfurals to cyclopentanones, including 2-(Hydroxymethyl)cyclopentanone, is ongoing . The aim is to improve the scalability, selectivity, environmental footprint, and cost competitiveness of the process . This research could lead to the development of efficient, inexpensive, and recyclable heterogeneous catalysts .

特性

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFAQJGFNIATIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454878 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)cyclopentanone | |

CAS RN |

20618-42-2 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)